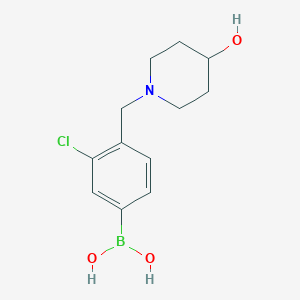
(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid” is a boronic acid derivative . It has a molecular formula of C12H17BClNO3, an average mass of 269.532 Da, and a monoisotopic mass of 269.098999 Da .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has also been reported .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a hydroxypiperidin-1-ylmethyl group .
Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling , a common method for forming carbon–carbon bonds. Protodeboronation of pinacol boronic esters has also been reported .
Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C12H17BClNO3 and a molecular weight of 269.53 g/mol .
Scientific Research Applications
1. Multifunctional Compound Applications
- Organic Phosphonic Acids and Esters : These compounds are significant in medicine, agriculture, and industrial chemistry. Boronic acids, including variations like (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid, serve as synthetic intermediates and building blocks in these fields. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The integration of an aminophosphonic acid group into a boronic acid potentially offers new application opportunities (Zhang et al., 2017).
2. Oligoribonucleotide Synthesis
- Acetal Group for Protection of Hydroxy Functions : The 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl [Ctmp] group, which has similarities to the structure , demonstrates acid lability similar to that of the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group under mild hydrolytic conditions. This is important in the field of rapid oligoribonucleotide synthesis (Reese, Serafinowska, & Zappia, 1986).
3. Analytical Chemistry Applications
- Extraction-Photometry of Boron : The reaction of boron complexes, including those derived from hydroxy and dicarboxy acids like 3-chloro- and 4-hydroxy mandelic acid, with carbinol form of crystal violet in toluene, demonstrates the distinct superiority of certain acids as a reagent for extraction-photometry of boron (Sengupta & Balasubramanian, 1991).
4. Sensing and Detection Applications
- Holographic Sensor for L-lactate : The use of boronic acids, including derivatives like 3-acrylamide phenyl boronic acid (3-APB), in hydrogels, creates responsive and reversible holographic sensors for substances like L-lactate. Such sensors also respond to other compounds containing two hydroxy groups (Sartain, Yang, & Lowe, 2008).
5. Materials Science and Nanotechnology
- Optical Modulation in Carbon Nanotubes : Phenyl boronic acids (PBA) like this compound can bind to pendant diols, useful for saccharide recognition. They also anchor hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes, demonstrating a clear link between structure and optical properties (Mu et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions .
Properties
IUPAC Name |
[3-chloro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWMSRVVCSCYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC(CC2)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



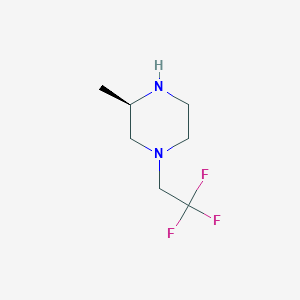
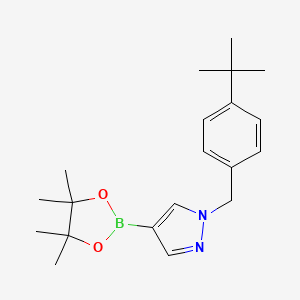


![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)
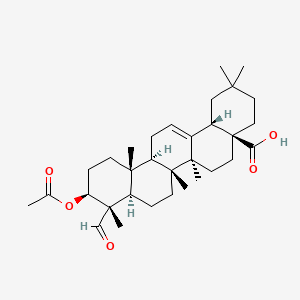

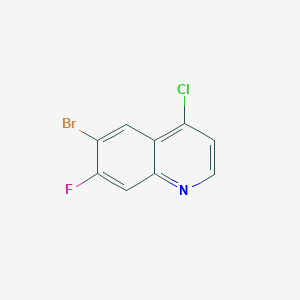
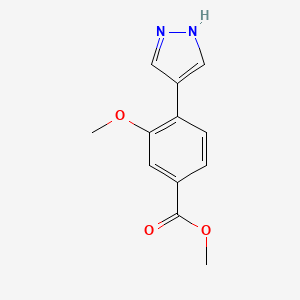



![L-[6-13C]fucose](/img/structure/B1446002.png)
